N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea -

N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Catalog Number: EVT-4696790
CAS Number:
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound shares a core urea structure with N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. Both compounds feature a 4-methoxyphenyl group attached to one of the urea nitrogen atoms. The key difference lies in the substitution pattern on the other phenyl ring. While the target compound has a single pyrrolidinylmethyl group at the para position, this related compound possesses two pyrrolidinylmethyl groups at the 3 and 5 positions, along with a hydroxyl group at the para position. This difference in substitution likely contributes to the observed difference in antiarrhythmic activity.

SCH 79687 (N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea)

Compound Description: SCH 79687 is a novel histamine H3-receptor antagonist. It demonstrates high binding affinity for H3 receptors in rats and guinea pigs, with Ki values of 1.9 and 13 nM, respectively. SCH 79687 also shows significant selectivity for H3 receptors over a wide range of other receptors, including H1, H2, α2A-adrenoceptors, and imidazoline I2. This selectivity translates to potent H3 antagonist activity in various in vitro and in vivo models, including the guinea pig ileum and human saphenous vein. SCH 79687, particularly when combined with the H1-antagonist loratadine, exhibits promising decongestant activity without causing hypertension, unlike traditional sympathomimetic decongestants. Additionally, SCH 79687 displays good oral bioavailability and a favorable pharmacokinetic profile in preclinical studies.

Relevance: This compound shares a similar urea core structure with N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. Both compounds feature a urea moiety connected to two aromatic rings. In SCH 79687, one ring is a 3,5-dichlorophenyl group, while the other is a phenyl ring with an imidazolylmethyl substituent at the para position. This structural similarity to N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, despite the differences in specific substituents, highlights the versatility of the urea scaffold in medicinal chemistry for targeting a diverse range of biological targets.

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This compound serves as the parent molecule for a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides investigated for their urease inhibitory activity. These derivatives were synthesized by reacting the parent compound with various alkyl or aryl halides.

Relevance: While not a urea derivative itself, N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide is relevant to N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea due to its use in developing potent urease inhibitors. Both the target compound and derivatives of this related compound are being explored for their potential to interact with and modulate enzyme activity.

1-[(1E)-2-(3-fluorophenyl) ethylidene]-3-(4ethoxyphenyl) urea

Compound Description: This compound is a Schiff base synthesized through a nucleophilic addition reaction. It exhibits moderate antioxidant activity when compared to ascorbic acid.

Relevance: This Schiff base, while structurally distinct from N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, highlights the exploration of different chemical classes containing urea-like functionalities for potential biological activities. Both the target compound (a urea derivative) and this Schiff base demonstrate the focus on designing and synthesizing compounds with potential medicinal applications, including antioxidant properties.

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor. Unlike traditional orthosteric antagonists, PSNCBAM-1 binds to a distinct site on the receptor, modulating its activity in a potentially more selective manner. PSNCBAM-1 has been shown to have hypophagic effects in vivo, suggesting its potential in treating obesity or other metabolic disorders. In electrophysiological studies, PSNCBAM-1 exhibited a unique profile, differentially affecting the actions of various CB1 receptor agonists. This behavior is consistent with the ligand-dependent nature of allosteric modulation.

Relevance: Although structurally distinct from N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, PSNCBAM-1 highlights the significance of exploring diverse chemical scaffolds for targeting specific receptor subtypes. Both compounds illustrate the ongoing pursuit of novel therapeutic agents by modulating receptor activity, albeit through different mechanisms (allosteric versus orthosteric).

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). It shows promising antitumor activity in preclinical models, surpassing the efficacy of other FLT3 inhibitors. AC220 possesses favorable pharmaceutical properties, including good oral bioavailability and an optimal pharmacokinetic profile, making it suitable for clinical development. It is currently undergoing Phase II clinical trials for treating acute myeloid leukemia (AML).

Relevance: Although structurally distinct from N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, AC220 exemplifies the exploration of different heterocyclic scaffolds containing a urea functionality for developing novel anticancer agents. While the target compound's biological activity remains to be fully elucidated, AC220's success in targeting FLT3 underscores the potential of urea-containing compounds in medicinal chemistry, particularly in oncology.

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064)

Compound Description: FPL-62064 is a potent inhibitor of the Kit protein kinase, which is involved in various cellular processes, including cell growth, survival, and differentiation. [, ] Inhibition of Kit kinase has therapeutic potential in treating diseases characterized by abnormal Kit activity, such as certain cancers and skin disorders. [, ]

Relevance: Although not a urea derivative, FPL-62064 is structurally similar to N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, sharing the presence of both a 4-methoxyphenyl group and a phenyl group in their structures. This similarity highlights the relevance of exploring related scaffolds with subtle modifications for targeting specific protein kinases. Understanding the structure-activity relationships within this class of compounds may aid in designing more potent and selective inhibitors for various therapeutic applications. [, ]

Properties

Product Name

N-(3-methoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H23N3O2/c1-24-18-6-4-5-17(13-18)21-19(23)20-16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H2,20,21,23)

InChI Key

YJFQKULLHWKFBE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.